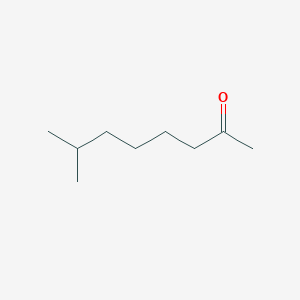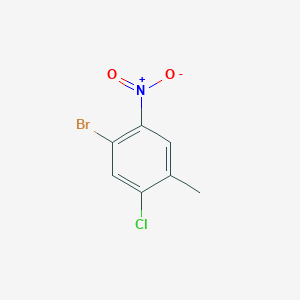
1-Biphenyl-4-yl-2-phenoxy-ethanone, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1-Biphenyl-4-yl-2-phenoxy-ethanone has a range of applications in scientific research. It has been used as a ligand in the synthesis of transition metal complexes and as a catalyst for a variety of organic reactions. It has also been used as a reagent for the synthesis of a variety of organic compounds, including aryl amines, aryl halides, and aryl sulfonates. In addition, 1-Biphenyl-4-yl-2-phenoxy-ethanone has been used in the synthesis of aryl-substituted heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-Biphenyl-4-yl-2-phenoxy-ethanone is not well understood. However, it is thought to act as a ligand in transition metal complexes and as a catalyst in organic reactions. It may also act as a reagent in the synthesis of aryl amines, aryl halides, and aryl sulfonates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Biphenyl-4-yl-2-phenoxy-ethanone have not been extensively studied. However, it is known to be an inhibitor of the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. It is also known to be an inhibitor of the enzyme cytochrome P450 2C8, which is involved in the metabolism of drugs, as well as fatty acid oxidation.
Vorteile Und Einschränkungen Für Laborexperimente
1-Biphenyl-4-yl-2-phenoxy-ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used as a ligand in transition metal complexes and as a catalyst for a variety of organic reactions. Additionally, it can be used as a reagent for the synthesis of aryl amines, aryl halides, and aryl sulfonates. However, it is important to note that 1-Biphenyl-4-yl-2-phenoxy-ethanone is an inhibitor of cytochrome P450 enzymes and should be used with caution in lab experiments.
Zukünftige Richtungen
The future directions for 1-Biphenyl-4-yl-2-phenoxy-ethanone are numerous. Further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the synthesis of other organic compounds and its potential therapeutic applications. Finally, further research is needed to explore its potential use as a catalyst in organic reactions and its potential use as a ligand in transition metal complexes.
Synthesemethoden
1-Biphenyl-4-yl-2-phenoxy-ethanone can be synthesized in a two-step process. First, 1-biphenyl-4-yl-2-hydroxy-ethanone is synthesized from 4-bromo-1-phenyl-2-ethanone and 1-biphenyl-4-yl-2-hydroxy-ethanone. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as sodium bicarbonate. The second step involves the catalytic reduction of 1-biphenyl-4-yl-2-hydroxy-ethanone to 1-biphenyl-4-yl-2-phenoxy-ethanone using a reducing agent, such as sodium borohydride or lithium aluminum hydride.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-phenoxy-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-20(15-22-19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCZUWKAMIZIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29263-70-5 |
Source


|
| Record name | 2-PHENOXY-4'-PHENYLACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90%](/img/structure/B6363473.png)


![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)


